molecular formula C10H14NiO4 B8057983 Bis(acetylacetonato)nickel

Bis(acetylacetonato)nickel

Cat. No.: B8057983
M. Wt: 256.91 g/mol
InChI Key: BMGNSKKZFQMGDH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(acetylacetonato)nickel, also known as nickel(II) 2,4-pentanedionate, is a coordination compound where nickel is bonded to two molecules of 4-oxopent-2-en-2-olate. This compound is widely used in various chemical processes due to its stability and reactivity. It appears as a green powder or crystalline substance and is known for its role as a catalyst and stabilizer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(acetylacetonato)nickel can be synthesized through the reaction of nickel(II) salts with acetylacetone in the presence of a base. The typical reaction involves nickel(II) chloride or nickel(II) nitrate reacting with acetylacetone in an aqueous or alcoholic medium, followed by the addition of a base such as sodium hydroxide to facilitate the formation of the complex .

Industrial Production Methods: In industrial settings, the production of nickel(2+);4-oxopent-2-en-2-olate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Bis(acetylacetonato)nickel undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(acetylacetonato)nickel has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of nickel(2+);4-oxopent-2-en-2-olate involves its ability to coordinate with various ligands and substrates. The nickel center can undergo redox reactions, facilitating catalytic processes. The compound’s reactivity is influenced by the electronic and steric properties of the 4-oxopent-2-en-2-olate ligand, which can modulate the nickel center’s reactivity and selectivity in different reactions .

Comparison with Similar Compounds

    Nickel(II) acetylacetonate: Similar in structure but with different ligand properties.

    Cobalt(II) 4-oxopent-2-en-2-olate: Similar coordination environment but with cobalt as the central metal.

    Copper(II) 4-oxopent-2-en-2-olate: Similar ligand but with copper as the central metal.

Uniqueness: Bis(acetylacetonato)nickel is unique due to its specific reactivity and stability, making it particularly useful in catalytic applications and thin-film deposition processes. Its ability to form stable complexes with various ligands also sets it apart from similar compounds .

Properties

IUPAC Name

nickel(2+);4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGNSKKZFQMGDH-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ni+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NiO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Emerald-green solid, soluble in water; [Merck Index]
Record name Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel(II) acetylacetonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2584
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3264-82-2
Record name Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(pentane-2,4-dionato-O,O')nickel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.